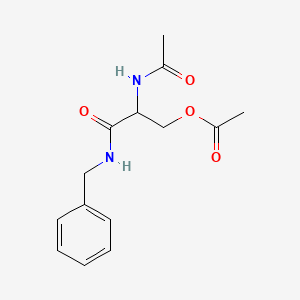

Acetyloxy Lacosamide

Description

Properties

Molecular Formula |

C14H18N2O4 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

[2-acetamido-3-(benzylamino)-3-oxopropyl] acetate |

InChI |

InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17) |

InChI Key |

KQGUKRMTHAVMFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Classical Three-Step Synthesis

The foundational synthesis of lacosamide, as outlined in Scheme 1 of Der Pharma Chemica, proceeds via three stages:

- Acetylation of D-Serine : D-serine reacts with acetic anhydride in acetic acid to form (R)-2-acetamido-3-hydroxypropionic acid. This step introduces the acetamido group while preserving the stereochemistry.

- Amidation with Benzylamine : The carboxylic acid intermediate undergoes amidation using benzylamine, typically facilitated by carbodiimide coupling agents, yielding (R)-

Chemical Reactions Analysis

Types of Reactions

Acetyloxy Lacosamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted amides.

Scientific Research Applications

Pharmacokinetics

The pharmacokinetic profile of Lacosamide is characterized by:

- Rapid Absorption : High oral bioavailability not significantly affected by food.

- Linear and Dose-Proportional Pharmacokinetics : Predictable pharmacokinetic behavior across different dosages.

- Low Interindividual Variability : Consistent effects among patients.

- Renal Elimination : Primarily excreted unchanged in urine.

- Minimal Drug-Drug Interactions : Low potential for interactions with other antiepileptic drugs and common medications .

Clinical Trials

Clinical trials have demonstrated that Lacosamide significantly reduces seizure frequency when used as an adjunctive therapy. A pooled analysis from phase II/III trials showed that patients receiving Lacosamide experienced a notable reduction in seizure frequency compared to those on placebo, with responder rates indicating substantial therapeutic benefits .

Table 1: Efficacy Data from Clinical Trials

| Study Type | Dosage (mg/day) | Median Percent Reduction | 50% Responder Rate | 75% Responder Rate |

|---|---|---|---|---|

| Phase II/III Trials | 400 | 37.3% | 38.3% | Not reported |

| Phase II/III Trials | 600 | 37.8% | 41.2% | Not reported |

Case Studies

Several case studies have highlighted the efficacy of Lacosamide in specific patient populations:

- Refractory Sleep-Related Hypermotor Epilepsy : In a case series involving eight patients, 62.5% achieved a ≥50% reduction in seizure frequency after treatment with Lacosamide, demonstrating its potential as an effective adjunctive therapy for this rare condition .

- Post-Marketing Analysis : A study analyzing patient data post-marketing indicated a greater rate of seizure freedom compared to clinical trials, suggesting real-world effectiveness may exceed controlled trial outcomes .

Safety and Tolerability

The safety profile of Lacosamide is generally favorable, with the most common adverse effects being dizziness, nausea, and fatigue. A meta-analysis reported that respiratory tract infections were among the most frequently noted adverse events but were manageable within clinical settings .

Table 2: Common Adverse Effects

| Adverse Effect | Incidence (%) |

|---|---|

| Respiratory Tract Infection | 9.7 |

| Dizziness | Variable |

| Nausea | Variable |

| Fatigue | Common |

Mechanism of Action

Acetyloxy Lacosamide exerts its effects by enhancing the slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing . This mechanism is similar to that of Lacosamide, but the presence of the acetyloxy group may influence its binding affinity and pharmacokinetics.

Comparison with Similar Compounds

Structural Implications :

- The methoxy group in Lacosamide contributes to its stability and metabolic profile, favoring selective binding to synaptic vesicle glycoprotein 2A (SV2A) in epilepsy treatment .

Pharmacokinetic and Pharmacodynamic Differences

Lacosamide :

- Exhibits linear pharmacokinetics with 100% oral bioavailability and minimal protein binding .

- Metabolized primarily via CYP2C19, with renal excretion of unchanged drug (~40%) .

- AUC and Cmax increase significantly when co-administered with nisoldipine (a CYP3A4 inhibitor), highlighting susceptibility to metabolic interactions .

- This compound: No direct pharmacokinetic data are available, but its structural similarity suggests it may undergo hydrolysis to form Lacosamide or other metabolites. As an impurity, its presence in formulations is controlled to ≤0.15% to avoid unintended pharmacological effects .

Biological Activity

Acetyloxy Lacosamide is a derivative of lacosamide, an antiepileptic drug known for its unique mechanism of action and therapeutic efficacy in managing seizures. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound primarily functions by enhancing the slow inactivation of voltage-gated sodium channels (VGSCs). This mechanism stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing, which is crucial in controlling seizures. Unlike traditional sodium channel blockers, this compound selectively enhances slow inactivation without affecting fast inactivation, making it a unique therapeutic agent in epilepsy management .

Key Mechanistic Insights:

- Voltage-Gated Sodium Channels : this compound shifts the slow inactivation curve towards more hyperpolarized potentials, increasing the fraction of channels in the slow inactivated state .

- Neuronal Stability : By stabilizing hyperexcitable neurons, it effectively reduces seizure frequency and severity .

- Minimal Drug Interactions : The compound exhibits low potential for drug-drug interactions due to minimal involvement with cytochrome P450 enzymes .

Pharmacokinetics

This compound is characterized by:

- High Oral Bioavailability : Approximately 100%, with a rapid absorption profile .

- Steady-State Concentrations : Achieved within three days of bi-daily administration .

- Renal Excretion : Primarily eliminated via renal pathways with about 40% excreted unchanged .

Clinical Efficacy

Recent studies have demonstrated the efficacy of this compound as an adjunctive therapy for patients with refractory epilepsy. A multicenter real-world study indicated that when used as the first add-on therapy, this compound achieved a ≥50% reduction in seizure frequency for approximately 70.3% of patients within six months .

Case Studies:

- Refractory Sleep-Related Hypermotor Epilepsy : In a case series involving eight patients, 62.5% achieved a significant reduction in seizure frequency over a mean duration of 21.5 months, with a typical maintenance dose of 400 mg/day .

- Focal Epilepsy Patients : Another study reported a seizure-free rate of 60.5% among patients treated with this compound as an initial add-on therapy .

Safety Profile

The safety profile of this compound is generally favorable. Common adverse effects include dizziness, headache, and nausea; however, these are typically mild and manageable . The drug's low protein binding (<15%) reduces the likelihood of significant interactions with other medications .

Summary Table: Biological Activity Overview

| Feature | Details |

|---|---|

| Mechanism of Action | Enhances slow inactivation of VGSCs |

| Bioavailability | ~100% |

| Steady-State Achievement | Within 3 days |

| Primary Elimination Route | Renal excretion |

| Common Adverse Effects | Dizziness, headache, nausea |

| Efficacy Rate (≥50% Reduction) | ~70.3% in focal epilepsy patients |

Q & A

Basic Research Questions

Q. What experimental models are commonly used to assess Lacosamide’s neuroprotective effects in peripheral nerve injury (PNI)?

- Methodology : In vivo rat models (e.g., sciatic nerve crush injury) are standardized for studying PNI. Groups typically include sham-operated controls, untreated PNI, Lacosamide-treated PNI, and saline-placebo cohorts. Histopathological analysis (e.g., axon density), biochemical markers (malondialdehyde [MDA], antioxidant enzymes like superoxide dismutase), and clinical assessments (e.g., motor function) are primary endpoints .

- Key Considerations : Ensure surgical consistency in nerve dissection/crush protocols and blind histological scoring to reduce bias.

Q. How do researchers validate Lacosamide’s mechanism of action as a sodium channel modulator in epilepsy studies?

- Methodology : Use electrophysiological assays (e.g., patch-clamp) to measure Lacosamide’s effect on slow sodium channel inactivation. Pair this with clinical trials assessing seizure frequency reduction in focal epilepsy patients, stratified by concomitant antiepileptic drugs (AEDs) with differing mechanisms (e.g., sodium channel blockers vs. GABAergic agents) .

- Data Interpretation : Compare response rates between subgroups to isolate Lacosamide’s unique channel-modulating properties versus synergistic effects.

Q. What are the primary biochemical endpoints for evaluating Lacosamide’s antioxidant activity in neurodegenerative models?

- Methodology : Quantify lipid peroxidation via MDA levels and antioxidant enzyme activity (e.g., glutathione peroxidase) in brain or nerve tissue. Correlate these with histopathological outcomes (e.g., dopaminergic neuron survival in Parkinson’s models) .

- Limitations : Ensure tissue homogenization protocols minimize oxidative artifact and validate assays with positive controls (e.g., known antioxidants).

Advanced Research Questions

Q. How can researchers resolve contradictions between Lacosamide’s biochemical neuroprotection and lack of clinical improvement in PNI models?

- Methodology : Conduct longitudinal studies with extended observation periods to assess delayed functional recovery. Integrate multimodal assessments: electrophysiology (nerve conduction velocity), behavioral tests (e.g., gait analysis), and molecular biomarkers (e.g., TNF-α levels) to capture holistic recovery trajectories .

- Statistical Approach : Use Kaplan-Meier analysis for time-to-recovery outcomes and Cox regression to identify predictors of clinical response .

Q. What factors influence Lacosamide’s pharmacokinetic interactions with traditional sodium channel-blocking AEDs?

- Methodology : Perform pooled analyses of clinical trial data grouped by AED mechanism. Measure Lacosamide serum concentrations and seizure frequency in patients with/without sodium channel-blocking comedications. Use Mann-Whitney U tests for continuous variables and chi-squared tests for categorical efficacy outcomes (e.g., ≥50% seizure reduction) .

- Advanced Design : Prospectively titrate background AEDs to isolate Lacosamide’s efficacy, as seen in studies optimizing comedication regimes .

Q. How can stereospecific synthesis routes improve Lacosamide’s therapeutic profile?

- Methodology : Compare (R)- and (S)-enantiomer activity in anticonvulsant assays (e.g., maximal electroshock model). Use chiral chromatography to validate enantiomeric purity and assess metabolic stability via liver microsome assays .

- Innovation : Explore hybrid derivatives (e.g., isoindol-1,3-dione analogs) for enhanced blood-brain barrier penetration .

Q. What predictive biomarkers identify refractory epilepsy patients likely to respond to Lacosamide?

- Methodology : Retrospectively analyze cohorts with inadequate seizure control. Variables include baseline seizure frequency (>20 seizures pretreatment), etiology (symptomatic vs. idiopathic), and genetic markers (e.g., sodium channel mutations). Apply logistic regression to identify predictors of Lacosamide response .

- Validation : Use receiver operating characteristic (ROC) curves to assess biomarker sensitivity/specificity.

Methodological Frameworks for Data Analysis

Q. What statistical methods are optimal for analyzing Lacosamide’s long-term retention rates in epilepsy cohorts?

- Approach : Kaplan-Meier survival analysis to estimate retention rates at 1-, 2-, and 3-year intervals. Censor patients discontinuing due to non-efficacy reasons (e.g., tolerability). Use log-rank tests to compare subgroups (e.g., with/without intellectual disability) .

Q. How should researchers design studies to evaluate Lacosamide’s safety in pregnancy?

- Guidelines : Collect prospective data from pregnancy registries and spontaneous reports. Stratify outcomes (live birth, congenital anomalies) and compare to baseline population risks. Use Fisher’s exact test for rare adverse events .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.